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Compound of Interest

4-Acetoxy-4'-
Compound Name:
pentyloxybenzophenone

cat. No.: B1292310

Disclaimer: Extensive searches of scientific literature and chemical databases have revealed a
significant lack of specific published data for 4-Acetoxy-4'-pentyloxybenzophenone (CAS
890099-89-5). While the compound is available commercially, detailed information regarding its
synthesis, analytical characterization, biological activity, and experimental protocols is not
readily available in the public domain.

Therefore, this guide has been constructed based on established principles of organic
chemistry and pharmacology related to the broader class of benzophenone derivatives. The
experimental protocols, data, and biological activities described herein are hypothetical and
illustrative. They are intended to serve as a general framework for researchers and drug
development professionals interested in this class of compounds, rather than a definitive guide
for the specific molecule.

Core Compound Information

4-Acetoxy-4'-pentyloxybenzophenone is a diarylketone with a molecular formula of
C20H2204 and a molecular weight of 326.39 g/mol . The structure features a benzophenone
core with an acetoxy group at the 4-position of one phenyl ring and a pentyloxy group at the 4'-
position of the other.
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Property Value Source
CAS Number 890099-89-5 Commercial Supplier Data
Molecular Formula C20H2204 Commercial Supplier Data
Molecular Weight 326.39 g/mol Commercial Supplier Data
IUPAC Name (4-(4-pentyloxybenzoyl)phenyl) N/A

acetate

White to off-white solid

Appearance ) N/A
(predicted)

Melting Point Not available N/A

Boiling Point Not available N/A

Soluble in common organic
solvents (e.g., DCM, EtOAc,

Solubility ] N/A
acetone); Insoluble in water

(predicted)

Hypothetical Synthesis
A plausible synthetic route to 4-Acetoxy-4'-pentyloxybenzophenone would involve a two-step

process starting from commercially available materials:

» Friedel-Crafts Acylation: Reaction of anisole with 4-pentyloxybenzoyl chloride in the
presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-methoxy-4'-
pentyloxybenzophenone.

o Demethylation and Acetylation: Demethylation of the methoxy group to a hydroxyl group,
followed by acetylation with acetic anhydride to afford the final product.

Experimental Protocol: Hypothetical Synthesis

Step 1: Synthesis of 4-hydroxy-4'-pentyloxybenzophenone

» To a stirred solution of 4-pentyloxybenzoic acid (1.0 eq) in anhydrous dichloromethane
(DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq) followed by a catalytic amount of
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dimethylformamide (DMF).

« Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases.

 In a separate flask, suspend anhydrous aluminum chloride (AICls, 1.5 eq) in anhydrous
DCM.

e Cool the AICI3 suspension to 0 °C and add phenol (1.1 eq) portion-wise.

 To this mixture, add the freshly prepared 4-pentyloxybenzoyl chloride solution dropwise at O
°C.

» Allow the reaction to warm to room temperature and stir for 12-18 hours.
e Monitor the reaction progress by Thin Layer Chromatography (TLC).

» Upon completion, pour the reaction mixture into a beaker of crushed ice and concentrated
hydrochloric acid.

o Separate the organic layer, and extract the agueous layer with DCM (3x).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl
acetate gradient) to yield 4-hydroxy-4'-pentyloxybenzophenone.

Step 2: Synthesis of 4-Acetoxy-4'-pentyloxybenzophenone

o Dissolve 4-hydroxy-4'-pentyloxybenzophenone (1.0 eq) in a mixture of acetic anhydride (3.0
eq) and pyridine (2.0 eq).

¢ Stir the reaction mixture at room temperature for 4-6 hours.
e Monitor the reaction by TLC.
o Upon completion, pour the reaction mixture into cold water and stir for 30 minutes.

o Extract the product with ethyl acetate (3x).
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o Combine the organic layers, wash successively with 1M HCI, saturated sodium bicarbonate
solution, and brine.

e Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

e Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain
pure 4-Acetoxy-4'-pentyloxybenzophenone.

Step 1: Friedel-Crafts Acylation

4-Pentyloxybenzoic Acid

xalyl Chloride, DMF

4-Pentyloxybenzoyl Chloride

Phenol, AICI3

4-Hydroxy-4'-pentyloxybenzophenone

Acetic Anhydride, Pyridine

Step 2: A v:etylation

4-Acetoxy-4'-pentyloxybenzophenone

Click to download full resolution via product page

Hypothetical two-step synthesis of the target compound.

Analytical Characterization (Predicted)
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The structure of the synthesized compound would be confirmed using standard analytical
techniques.

Technique Predicted Data

Aromatic protons in the range of 7.0-8.0 ppm.
Singlet for the acetoxy methyl group around 2.3
m. Triplet for the terminal methyl of the
1H NMR PP P y _
pentyloxy group around 0.9 ppm. Multiplets for
the methylene groups of the pentyloxy chain

between 1.4-4.1 ppm.

Carbonyl carbon signal around 195 ppm.
Signals for aromatic carbons between 115-165
m. Acetoxy carbonyl signal around 169 ppm
13C NMR pp y yl Sig _ pp
and methyl signal around 21 ppm. Signals for

the pentyloxy chain carbons between 14-68

ppm.

Predicted m/z for [M+H]*: 327.1591, for

Mass Spec (ESI) [M+Na]*: 349.1410

Carbonyl stretching (ketone) around 1650 cm~1.
Carbonyl stretching (ester) around 1760 cm~1.
C-O stretching (ether and ester) in the range of
1250-1050 cm~*, Aromatic C-H stretching
around 3050 cm™t. Aliphatic C-H stretching

FT-IR (KBr)

around 2950 cm—1.

Potential Biological Activities and Signaling
Pathways

Based on the activities of other benzophenone derivatives, 4-Acetoxy-4'-
pentyloxybenzophenone could be investigated for a range of biological effects. The presence
of the acetoxy group suggests it may act as a prodrug, being hydrolyzed in vivo to the
corresponding 4-hydroxy derivative.
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Potential as an Anti-inflammatory Agent

Many benzophenone derivatives exhibit anti-inflammatory properties. A potential mechanism
could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the

inflammatory pathway.

Inflammatory Stimuli

Potential Inhibition

Arachidonic Acid 4-Acetoxy-4'-pentyloxybenzophenone

|
|
COXt1/COX-2 | Inhibition

v

P Prostaglandins

y

Inflammation

Click to download full resolution via product page

Potential inhibition of the prostaglandin synthesis pathway.

Potential as an Anticancer Agent

Certain substituted benzophenones have demonstrated cytotoxic effects against various
cancer cell lines. The mechanism could involve the induction of apoptosis through the
modulation of key signaling pathways such as the p53 or MAPK pathways.

Potential as a UV-Filter

The benzophenone core is a well-known chromophore that absorbs UV radiation. This
compound could potentially be explored for its UV-filtering properties in dermatological
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applications.

Hypothetical Experimental Protocols for Biological

Evaluation
In Vitro Anti-inflammatory Assay (COX Inhibition)

o Objective: To determine the inhibitory effect of the compound on COX-1 and COX-2
enzymes.

e Method: A commercial COX fluorescent inhibitor screening assay kit can be used.

e Procedure:

[¢]

Prepare a stock solution of the test compound in DMSO.
o In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

o Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for
COX-2, SC-560 for COX-1).

o Initiate the reaction by adding arachidonic acid.
o Incubate at 37 °C for a specified time.

o Measure the fluorescence using a plate reader at the appropriate excitation and emission
wavelengths.

» Data Analysis: Calculate the ICso value, which is the concentration of the compound that
causes 50% inhibition of the enzyme activity.
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Workflow for a COX inhibition assay.

In Vitro Cytotoxicity Assay (MTT Assay)

» Objective: To assess the cytotoxic effect of the compound on a cancer cell line (e.g., MCF-7).
e Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

e Procedure:
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o Seed cancer cells in a 96-well plate and allow them to adhere overnight.
o Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

o Add MTT solution to each well and incubate for 2-4 hours to allow the formation of
formazan crystals.

o Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate
reader.

» Data Analysis: Determine the I1Cso value, representing the concentration that reduces cell
viability by 50%.

Conclusion

While 4-Acetoxy-4'-pentyloxybenzophenone (CAS 890099-89-5) is a commercially available
compound, there is a notable absence of published scientific data detailing its synthesis,
characterization, and biological properties. This guide provides a hypothetical framework based
on the known chemistry and pharmacology of the benzophenone class of molecules.
Researchers interested in this specific compound should undertake de novo synthesis, full
analytical characterization, and a comprehensive biological evaluation to establish its
properties. The illustrative protocols and potential activities outlined here can serve as a
starting point for such investigations.

 To cite this document: BenchChem. [In-Depth Technical Guide: 4-Acetoxy-4'-
pentyloxybenzophenone (CAS 890099-89-5)]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1292310#4-acetoxy-4-pentyloxybenzophenone-
cas-number-890099-89-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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